molecular formula C21H32N2O2 B1398586 Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate CAS No. 1053656-24-8

Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate

Cat. No.: B1398586
CAS No.: 1053656-24-8
M. Wt: 344.5 g/mol
InChI Key: UNWHCTMDYJWQSA-UHFFFAOYSA-N
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Description

Tert-butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C21H32N2O2 and is registered under PubChem CID 57366214 . As a heterocyclic compound featuring both piperidine and pyrrolidine rings, it serves as a versatile building block and key synthetic intermediate in medicinal chemistry and organic synthesis. Researchers value this compound for its potential in constructing more complex molecular architectures, particularly in the exploration of pharmacologically active agents. The tert-butyl carboxylate (Boc) group offers a protected carboxylic acid functionality, which is crucial for peptide-mimetic studies and can be readily deprotected under mild acidic conditions to advance synthetic sequences. Similarly, the benzyl-protected piperidine moiety is a common scaffold in drug discovery, found in molecules targeting the central nervous system and various receptors. This compound is intended for use in research and development laboratories only. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary use. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-21(2,3)25-20(24)18-9-14-23(16-18)19-10-12-22(13-11-19)15-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWHCTMDYJWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139920
Record name 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-24-8
Record name 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, also known by its CAS number 1053656-24-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a benzylpiperidine moiety. The molecular formula is C17H26N2O2C_{17}H_{26}N_{2}O_{2} with a molecular weight of 290.40 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the synaptic cleft, thereby influencing cognitive functions and potentially providing therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Anticancer Potential

Recent research has highlighted the anticancer properties of piperidine derivatives, including those similar to this compound. In vitro studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific studies on this compound are still limited.

Research Findings

A summary of relevant research findings is presented in the table below:

Study ReferenceBiological ActivityFindings
AChE InhibitionSimilar piperidine derivatives showed IC50 values indicating effective inhibition of AChE, suggesting potential for cognitive enhancement.
Anticancer ActivityCompounds related to this structure demonstrated significant cytotoxicity against breast cancer cells with IC50 values ranging from 7.9 to 92 µM.
Multi-target EffectsPiperidine derivatives were noted for their ability to interact with multiple biological targets, enhancing their therapeutic potential in complex diseases.

Case Studies

  • Cognitive Enhancement : A study explored the effects of piperidine derivatives on cognitive function in rodent models. The results indicated that compounds similar to this compound improved memory retention and learning capabilities, likely due to AChE inhibition.
  • Cancer Treatment : Another investigation focused on the antiproliferative effects of piperidine-based compounds on human cancer cell lines. The study found that these compounds induced significant apoptosis and inhibited cell proliferation through modulation of key signaling pathways involved in cancer progression.

Scientific Research Applications

Sigma-1 Receptor Agonism

Recent studies have identified Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate as a potent agonist of the sigma-1 receptor. The sigma-1 receptor is implicated in various neurological functions and is a target for treating several CNS disorders, including:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Huntington's Disease
  • Amyotrophic Lateral Sclerosis (ALS)
  • Multiple Sclerosis

Research indicates that compounds acting on the sigma-1 receptor can modulate neuroprotective pathways, potentially mitigating neurodegeneration associated with these diseases .

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress and excitotoxicity, both of which are significant contributors to neuronal damage in various CNS disorders. These findings suggest that this compound could be further developed as a therapeutic agent for neuroprotection .

Influenza Virus Inhibition

Another area of research involves the compound's potential as an inhibitor of the influenza virus neuraminidase. The structural features of this compound allow it to interact with viral proteins, thereby inhibiting viral replication and spread .

Case Study 1: Sigma-1 Receptor Ligands

A study published in December 2020 highlighted the efficacy of various sigma-1 receptor ligands, including this compound, in preclinical models of neurodegenerative diseases. The research demonstrated significant improvements in cognitive function and reduced neuronal loss in animal models treated with this compound .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of compounds similar to this compound, showcasing their ability to inhibit neuraminidase activity effectively. The study concluded that such compounds could serve as lead candidates for developing new antiviral therapies against influenza .

Comparison with Similar Compounds

Target Compound :

  • Core : Pyrrolidine-piperidine bicyclic system.
  • Substituents :
    • tert-Butyl ester at pyrrolidine-3-carboxylate.
    • Benzyl group at piperidine nitrogen.

Analog 1 : tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

  • Core : Piperidine ring.
  • Substituents: tert-Butyl ester at piperidine-1-carboxylate. Pyridin-3-yl and amino groups at piperidine-4-position.
  • Physical State : Light yellow solid.

Analog 2 : Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)pyrrolidine-3-carboxylate (Compound 8)

  • Core : Pyrrolidine ring.
  • Substituents :
    • Methyl ester at pyrrolidine-3-carboxylate.
    • 4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl benzyl group.

Analog 3 : tert-Butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate (PBLJ2789)

  • Core : Pyrrolidine ring.
  • Substituents :
    • tert-Butyl ester at pyrrolidine-1-carboxylate.
    • Hydroxyl and methyl groups at pyrrolidine-3- and 4-positions.

Target Compound :

  • Likely synthesized via reductive amination or nucleophilic substitution to introduce the benzyl group, followed by esterification to attach the tert-butyl carboxylate.

Analogs :

  • Compound 8 : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by benzylation .
  • PK03447E-1 : Prepared using Boc-protection strategies and subsequent functionalization of the piperidine ring .
  • PBLJ2789 : Synthesized via stereoselective hydroxylation and methylation of a pyrrolidine precursor .

Physicochemical Properties

Property Target Compound PK03447E-1 Compound 8 PBLJ2789
Physical State Not reported (likely solid) Light yellow solid Not reported (likely solid) Solid
Lipophilicity (LogP) High (benzyl, tert-butyl) Moderate (pyridinyl) High (triazole, tert-butyl) Moderate (hydroxyl)
Solubility Low (hydrophobic groups) Moderate (polar pyridinyl) Low (bulky substituents) Moderate (polar hydroxyl)

Preparation Methods

Structural and Chemical Data

Property Value
IUPAC Name tert-butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate
CAS Number 1053656-24-8
Molecular Formula C21H32N2O2
Molecular Weight 344.5 g/mol
SMILES CC(C)(C)OC(=O)C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3
PubChem CID 57366214

Preparation Methods Analysis

3.1. General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the piperidine and pyrrolidine rings.
  • Introduction of the benzyl group onto the piperidine nitrogen.
  • Formation of the tert-butyl ester at the 3-carboxylate position of the pyrrolidine ring.
  • Coupling of the functionalized piperidine and pyrrolidine moieties.

Stepwise Synthesis

Step Reaction Description Typical Reagents/Conditions Notes
1 Synthesis of N-benzylpiperidine-4-amine Benzyl chloride, piperidine, base N-alkylation of piperidine with benzyl chloride
2 Synthesis of tert-butyl pyrrolidine-3-carboxylate Pyrrolidine-3-carboxylic acid, tert-butyl alcohol, acid catalyst Esterification to introduce the tert-butyl group
3 Coupling of N-benzylpiperidine-4-amine with tert-butyl pyrrolidine-3-carboxylate (amide bond formation) Coupling agents (e.g., EDC, DCC), base Peptide coupling conditions, often with carbodiimide chemistry
4 Purification Chromatography, recrystallization To remove byproducts and unreacted starting materials
N-Benzylation of Piperidine

N-benzylation is achieved by treating piperidine with benzyl chloride in the presence of a base (such as potassium carbonate) in a polar aprotic solvent like acetonitrile or DMF. The reaction is typically carried out at elevated temperatures (50–80 °C) to ensure complete conversion.

Preparation of tert-Butyl Pyrrolidine-3-carboxylate

The carboxylic acid group at the 3-position of pyrrolidine is esterified using tert-butyl alcohol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, tert-butyl chloroformate can be used in the presence of a base (e.g., triethylamine).

Coupling Reaction

The two fragments are coupled using standard amide bond-forming conditions. Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used, often with catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance reactivity. The reaction is typically performed in dichloromethane or DMF at room temperature to moderate heat.

Purification

The crude product is purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes). Final purification may involve recrystallization from ethanol or another suitable solvent.

Alternative Synthetic Approaches

Recent literature describes electrochemical carboamidation as a divergent and efficient route for the direct functionalization of cyclic amines, including piperidine and pyrrolidine derivatives. This method utilizes electrochemical activation to form N-acyliminium ion intermediates, which are then intercepted by isocyanides or nucleophiles to afford β-amidoamine products. Carbamate-protected amines (such as tert-butyl carbamates) are particularly suitable for this approach, offering high selectivity and functional group tolerance.

Electrochemical Carboamidation Data Table
Parameter Value/Condition
Electrolyte nBu4NBF4 in acetonitrile
Electrode Material Graphite (anode), platinum (cathode)
Substrate Piperidine or pyrrolidine carbamates
Additive Isocyanide (for amidation)
Yield 60–85% (depending on substrate)
Reaction Time 4–12 hours
Temperature Room temperature

Research Findings and Comparative Analysis

  • Traditional stepwise synthesis remains the most widely used and reliable method for preparing this compound, offering good yields and scalability for laboratory and industrial applications.
  • Electrochemical methods are emerging as greener alternatives, reducing the need for hazardous reagents and enabling late-stage functionalization, though they may require specialized equipment and optimization for each substrate.
  • Purification and characterization are critical, as the complexity of the molecule leads to potential side products and impurities. Chromatographic techniques are standard for achieving high purity.

Summary Table: Preparation Methods

Method Key Features Typical Yield Advantages Limitations
Stepwise Synthesis Multistep, classical organic synthesis 60–80% Well-established, scalable Time-consuming, multiple purifications
Electrochemical Carboamidation One-pot, direct functionalization 60–85% Greener, fewer reagents Requires electrochemical setup

Q & A

Basic: What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a pyrrolidine ring fused with a piperidine moiety , substituted with a tert-butyl ester and a benzyl group . The tert-butyl group enhances steric protection of the ester, reducing hydrolysis under basic conditions, while the benzyl group introduces lipophilicity, impacting solubility and membrane permeability in biological assays. The pyrrolidine and piperidine rings contribute to conformational rigidity, which is critical for binding to biological targets like enzymes or receptors .

Basic: What are the common synthetic routes for this compound, and what starting materials are typically used?

Synthesis often involves multi-step reactions :

Piperidine functionalization : Benzylation of piperidine-4-amine via nucleophilic substitution (e.g., benzyl bromide in THF at 0–25°C) .

Pyrrolidine coupling : Amide bond formation between the benzylpiperidine intermediate and a pyrrolidine-3-carboxylic acid derivative, using coupling agents like HATU or EDCI .

Esterification : Protection of the carboxylic acid with tert-butyl groups via reaction with Boc anhydride in dichloromethane or acetonitrile .
Key reagents include Boc₂O (tert-butyl dicarbonate) and catalysts like DMAP.

Basic: How is the compound purified after synthesis, and what analytical methods validate its purity?

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Purity is validated using:

  • HPLC (C18 column, acetonitrile/water mobile phase).
  • NMR (¹H and ¹³C) to confirm structural integrity, with characteristic peaks for tert-butyl (~1.4 ppm) and benzyl groups (~7.3 ppm) .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for coupling reactions to enhance reagent solubility .
  • Temperature control : Maintain 0–5°C during benzylation to prevent over-alkylation .
  • Catalyst tuning : Replace EDCI with HATU for sterically hindered couplings, improving yields by 15–20% .
  • Workup optimization : Quench reactions with aqueous NH₄Cl to neutralize excess reagents before extraction .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • NMR vs. X-ray discrepancies : If NMR suggests conformational flexibility (e.g., broad peaks), perform VT-NMR (variable temperature) to assess dynamic behavior. Compare with X-ray data to identify dominant conformers in the solid state .
  • Validation via DFT calculations : Use computational models (e.g., Gaussian) to simulate NMR spectra and align with experimental data .

Advanced: How should researchers assess safety and toxicity when limited data are available?

  • Analog-based assessment : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) for acute toxicity (LD50) and occupational exposure limits .
  • In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity and mutagenicity .
  • Precautionary measures : Implement glovebox use, fume hoods, and respiratory protection during handling, as recommended for tert-butyl esters .

Advanced: What strategies address poor solubility in aqueous buffers during biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous compatibility .

Advanced: How can discrepancies in reported synthesis yields (e.g., 50% vs. 70%) be investigated?

  • Reagent purity analysis : Verify the activity of coupling agents (e.g., EDCI) via titration with salicylaldehyde .
  • Reaction monitoring : Use in situ FTIR or TLC to track intermediate formation and optimize reaction time .
  • Scale-dependent effects : Test yields at micro (50 mg) vs. macro (5 g) scales; larger scales may require slower reagent addition to control exotherms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate

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